Methyl 4-Bromopicolinate
Overview
Description
Methyl 4-Bromopicolinate, also known as Methyl 4-bromopyridine-2-carboxylate, is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinic acid, where a bromine atom is substituted at the fourth position of the pyridine ring. This compound is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-Bromopicolinate can be synthesized through several methods. One common method involves the bromination of methyl picolinate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Bromopicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form 4-bromopyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include 4-aminopyridine-2-carboxylate, 4-thiopyridine-2-carboxylate, etc.
Oxidation: 4-Bromopyridine-2-carboxylic acid.
Reduction: 4-Bromopyridine-2-methanol or 4-bromopyridine-2-carboxaldehyde.
Scientific Research Applications
Methyl 4-Bromopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Bromopicolinate depends on its application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological pathways .
Comparison with Similar Compounds
Methyl 4-Chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-Fluoropicolinate: Contains a fluorine atom at the fourth position.
Methyl 4-Iodopicolinate: Features an iodine atom at the same position.
Uniqueness: Methyl 4-Bromopicolinate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, allowing for selective transformations that are not easily achievable with other halogenated picolinates.
Properties
IUPAC Name |
methyl 4-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLATQBIPILFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510923 | |
Record name | Methyl 4-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-42-3 | |
Record name | Methyl 4-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromopicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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